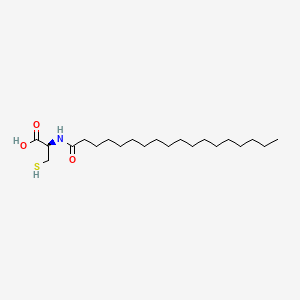

N-Stearoyl-L-cysteine

Description

BenchChem offers high-quality N-Stearoyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Stearoyl-L-cysteine synthesis and chemical properties"

The following technical guide details the synthesis, physicochemical characterization, and application of N-Stearoyl-L-cysteine (NSC) . This monograph is designed for researchers in medicinal chemistry and drug delivery, focusing on the compound's utility as a lipoamino acid with unique amphiphilic and antioxidant properties.

CAS: 67603-50-3 | Formula: C₂₁H₄₁NO₃S | MW: 387.62 g/mol

Executive Summary

N-Stearoyl-L-cysteine (NSC) is a lipoamino acid formed by the acylation of L-cysteine with stearic acid. Unlike its hydrophilic analog N-acetylcysteine (NAC), NSC possesses a distinct amphiphilic architecture driven by its C18 hydrophobic tail. This structural duality allows NSC to self-assemble into nanostructures (micelles, liposomes) while retaining the redox-active thiol (-SH) group essential for antioxidant activity. It is primarily utilized in lipid-based drug delivery systems , as a surface modifier for metallic nanoparticles , and in research regarding neuroprotection via inhibition of lipid peroxidation.

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

NSC integrates three functional domains:

-

Thiol Group (-SH): Provides redox capability (nucleophile, antioxidant).

-

Carboxylic Acid (-COOH): Offers pH-dependent ionization (pKa ~3-4) and electrostatic interaction potential.

-

Stearoyl Tail (C18): Confers high lipophilicity (LogP ~7.9), driving membrane insertion and hydrophobic interaction.

Physicochemical Data Table

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | Solid state form |

| Melting Point | 84 – 86 °C | Distinct from NAC (109°C) due to chain packing |

| Solubility | Soluble: CHCl₃, DCM, THF, Ethanol (warm)Insoluble: Water (neutral pH) | Requires organic solvents or alkaline aqueous media |

| LogP | ~7.9 (Predicted) | Highly lipophilic; partitions into lipid bilayers |

| pKa | α-COOH: ~3.0 | -SH: ~8.5 | Ionization state dictates self-assembly behavior |

| Stability | Susceptible to oxidation (disulfide formation) | Store at -20°C; handle under inert atmosphere |

Synthetic Methodology

The synthesis of NSC is best achieved via a Schotten-Baumann reaction under biphasic conditions. This method is preferred over direct condensation with stearic acid (which requires high heat/coupling reagents) because it efficiently scavenges the HCl byproduct and prevents racemization of the cysteine chiral center.

Reaction Logic

-

Reagents: L-Cysteine hydrochloride (nucleophile), Stearoyl chloride (electrophile).

-

Solvent System: THF/Water or Acetone/Water. The water dissolves cysteine; the organic solvent solubilizes the fatty acid chloride.

-

Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate. Essential to deprotonate the amino group (

) to make it nucleophilic and to neutralize the HCl generated during acylation.

Synthesis Workflow Diagram

Caption: Biphasic synthesis pathway for N-Stearoyl-L-cysteine utilizing Schotten-Baumann conditions to ensure selective N-acylation.

Detailed Protocol

Step 1: Preparation of Aqueous Phase Dissolve L-Cysteine hydrochloride monohydrate (10 mmol, 1.75 g) in 20 mL of deoxygenated water. Add NaOH (20 mmol) to adjust pH to ~9–10. Critical: Maintain inert atmosphere (Nitrogen/Argon) to prevent thiol oxidation to cystine.

Step 2: Acylation Dissolve Stearoyl chloride (10 mmol, 3.03 g) in 15 mL of anhydrous THF. Add this solution dropwise to the aqueous cysteine solution at 0°C under vigorous stirring.

-

Control Point: Monitor pH continuously. Add dilute NaOH dropwise to maintain pH > 8. If pH drops below 7, the amine protonates and reaction yields plummet.

Step 3: Reaction & Workup Allow the mixture to warm to room temperature and stir for 3 hours.

-

Acidification: Cool to 0°C and carefully add 1M HCl until pH reaches ~2. The product will precipitate as a white solid.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 4: Purification Recrystallize the crude solid from warm Ethanol/Water (9:1 v/v). Filter and dry under vacuum to obtain pure NSC.

-

Target Yield: 75-85%.

Analytical Characterization

Validation of NSC requires confirming the lipid tail attachment and the integrity of the thiol group.

Proton NMR ( H-NMR, 400 MHz, CDCl₃/DMSO-d₆)

-

0.88 ppm (t, 3H): Terminal methyl group of stearoyl chain (

-

1.25 ppm (m, 28H): Methylene protons of the lipid chain (

-

1.55 ppm (m, 2H):

-

2.20 ppm (t, 2H):

-

2.8-3.0 ppm (m, 2H): Cysteine

-

4.6 ppm (m, 1H): Chiral

-

8.1 ppm (d, 1H): Amide proton (

Infrared Spectroscopy (FTIR)

-

3300 cm⁻¹: N-H stretch (Amide).

-

2850-2920 cm⁻¹: C-H stretch (strong, aliphatic chain).

-

2550 cm⁻¹: S-H stretch (weak, confirms free thiol). Absence indicates oxidation to disulfide.

-

1715 cm⁻¹: C=O stretch (Carboxylic acid).

-

1640 cm⁻¹: C=O stretch (Amide I band).

Functional Applications & Biological Context[5][6][7][8][9][10]

Drug Delivery Systems (Lipid Nanocarriers)

NSC is a "functional lipid." Unlike inert lipids (e.g., DPPC), NSC provides a reactive surface thiol.

-

Mucoadhesion: The thiol group can form disulfide bridges with cysteine-rich domains in mucin, enhancing the retention of nanoparticles in the intestinal or nasal mucosa.

-

Surface Modification: NSC can be incorporated into liposomes. The exposed carboxyl and thiol groups allow for the conjugation of targeting ligands (antibodies, peptides) via EDC/NHS or maleimide chemistry.

Neuroprotection Mechanism

Research suggests NSC acts as a lipophilic antioxidant. Its hydrophobic tail allows it to penetrate the blood-brain barrier (BBB) and insert into neuronal cell membranes, where it inhibits lipid peroxidation more effectively than hydrophilic antioxidants like NAC.

Self-Assembly Diagram

Caption: Mechanism of NSC self-assembly into micelles and subsequent mucoadhesive interaction via thiol-disulfide exchange.[1][2]

References

-

PubChem. (2024).[1] N-Stearoyl-L-cysteine | C21H41NO3S.[1][3] National Library of Medicine. Available at: [Link][1]

-

Zhang, X., et al. (2013). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin. International Journal of Pharmaceutics. (Contextual reference for N-acylated cysteine derivatives in drug delivery). Available at: [Link]

Sources

Technical Guide: Aggregation Behavior of N-Stearoyl-L-cysteine in Aqueous Systems

The following technical guide details the aggregation behavior of N-Stearoyl-L-cysteine (NSC) . This document is structured for researchers requiring a deep mechanistic understanding of fatty-acylated amino acids, specifically distinguishing between their amphiphilic self-assembly and redox-sensitive crosslinking behaviors.

Executive Summary

N-Stearoyl-L-cysteine (NSC) represents a unique class of fatty-acylated amino acid surfactants (FAAS) . Unlike standard surfactants (e.g., SDS), NSC possesses a "dual-trigger" aggregation mechanism driven by:

-

Hydrophobic Effect: The C18 stearoyl tail drives thermodynamic self-assembly into micelles or vesicles.

-

Redox Sensitivity: The free thiol (-SH) group on the cysteine headgroup allows for oxidative dimerization to cystine-based "gemini" surfactants or disulfide-crosslinked networks.

This guide provides the physicochemical framework to predict NSC behavior, protocols to characterize its Critical Micelle Concentration (CMC), and strategies to manipulate its assembly for drug delivery applications.

Physicochemical Profile & Structural Logic

To control NSC aggregation, one must first master its ionization states. The molecule behaves as an anionic surfactant only above specific pH thresholds.

Molecular Architecture

-

Hydrophobic Tail: Stearoyl chain (

) -

Linker: Amide bond (Stable, but enzymatically cleavable by amidases).

-

Headgroup: L-Cysteine

Contains a Carboxyl (

The Packing Parameter ( )

The aggregation morphology is dictated by the Critical Packing Parameter,

-

NSC Monomer (Reduced): Large headgroup repulsion (at high pH)

-

NSC Dimer (Oxidized): Formation of N,N'-distearoyl-L-cystine (Gemini surfactant). The effective headgroup area (

) decreases relative to the doubled tail volume (

Solubility & pH Dependence

-

pH < 4 (Protonated): The carboxylic acid is protonated (

). Loss of charge eliminates electrostatic repulsion.-

Result: Precipitation or formation of undefined fatty acid-like aggregates.

-

-

pH 4 – 8 (Mono-anionic): Carboxyl deprotonated (

), Thiol protonated (-

Result: Stable anionic micelles/vesicles.

-

-

pH > 9 (Di-anionic): Both Carboxyl (

) and Thiol (-

Result: High charge density leads to disruption of larger aggregates into smaller micelles; rapid oxidation to disulfides if

is present.

-

Aggregation Mechanisms & Pathways

The following diagram illustrates the dynamic equilibrium between the monomeric surfactant, micellar assembly, and the irreversible (or reversible) oxidative crosslinking pathway.

Figure 1: State diagram of N-Stearoyl-L-cysteine showing pH-dependent solubility, concentration-dependent micellization, and redox-dependent vesicle formation.

Experimental Characterization Protocols

Trustworthy data requires rigorous control of pH and redox state. The following protocols are designed to minimize artifacts caused by accidental oxidation.

Protocol A: Critical Micelle Concentration (CMC) Determination

Why this method? Stearoyl chains (

Reagents:

-

NSC Stock Solution (freshly prepared in degassed buffer, pH 7.4).

-

Pyrene solution (

in acetone).

Workflow:

-

Preparation: Evaporate acetone from pyrene aliquots in vials to leave a thin film.

-

Solubilization: Add NSC solutions of varying concentrations (

to -

Equilibration: Sonicate for 30 mins, then incubate in the dark for 24 hours (critical for C18 chains to reach equilibrium).

-

Measurement: Record Fluorescence Emission spectra (Excitation: 335 nm).

-

Data Analysis: Plot the intensity ratio

(Peak 1 / Peak 3) vs. log[NSC].-

Interpretation: The inflection point where the ratio drops sharply indicates the CMC.

-

Protocol B: Thiol Quantification (Ellman’s Assay)

Why this method? To verify if your aggregation is due to micelles (physical) or disulfide crosslinking (chemical).

Workflow:

-

Reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Reaction: Mix NSC sample with DTNB in Phosphate Buffer (pH 8.0).

-

Readout: Measure Absorbance at 412 nm.

-

Calculation: Use extinction coefficient

.-

Validation: If free thiol concentration decreases over time while particle size (DLS) increases, oxidative crosslinking is driving the aggregation.

-

Quantitative Data Summary (Estimated)

Based on homologous series (N-lauroyl, N-myristoyl) and packing geometry, the following values are the theoretical baselines for NSC in Phosphate Buffered Saline (PBS, pH 7.4).

| Parameter | Estimated Value | Rationale |

| CMC (Monomer) | C18 chain significantly lowers CMC compared to C12 (~10 mM). | |

| Hydrodynamic Diameter | 5 – 10 nm (Micelles) | Typical size for C18-core micelles. |

| Zeta Potential | -30 to -50 mV | Anionic carboxylate surface charge stabilizes the colloid. |

| pKa (Carboxyl) | ~3.5 – 4.0 | Similar to free cysteine; shifts slightly in micellar environment. |

| pKa (Thiol) | ~8.5 | Determines reactivity; higher pH accelerates dimerization. |

Applications in Drug Development[1]

Insulin & Peptide Delivery

NSC acts similarly to SNAC (Sodium N-[8-(2-hydroxybenzoyl) amino]caprylate) but with a thiol "anchor."

-

Mechanism: The hydrophobic tail inserts into the lipid bilayer of epithelial cells, while the amino acid headgroup interacts with the peptide payload.

-

Advantage: The thiol group allows NSC to form transient disulfide bonds with mucin (mucoadhesion), prolonging residence time in the GI tract.

Gold Nanoparticle (AuNP) Stabilization

NSC is widely used to form Self-Assembled Monolayers (SAMs) on gold.

-

Protocol: Incubate AuNPs with NSC in ethanol/water. The Thiol-Au bond forms a strong anchor, exposing the Carboxyl group to the solvent. This creates a biocompatible, negatively charged surface suitable for further conjugation.

Redox-Responsive Liposomes

Incorporating NSC into standard phospholipid liposomes (e.g., DSPC:Cholesterol:NSC) creates "triggerable" vesicles.

-

Trigger: Upon entering a reducing environment (e.g., tumor cytosol with high Glutathione), disulfide bridges between NSC dimers cleave, destabilizing the membrane and releasing the drug payload.

References

-

Infante, M. R., et al. "Amino acid-based surfactants." Comptes Rendus Chimie, 7(6-7), 583-592. (Establishes CMC trends for N-acyl amino acids).

-

Faustino, C. M., et al. "Self-assembly of N-acyl amino acid surfactants." Journal of Colloid and Interface Science, 351(2), 472-477. (Methodology for fluorescence-based CMC determination).

-

Takeuchi, H., et al. "Mucoadhesive nanoparticulate systems for peptide drug delivery." Advanced Drug Delivery Reviews, 47(1), 39-54. (Thiolated polymers and surfactants in mucosal delivery).

-

Bain, C. D., et al. "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society, 111(1), 321-335. (Foundational text for Thiol-Au SAM formation).

Troubleshooting & Optimization

Technical Support Center: N-Stearoyl-L-cysteine (NSC) Stability Guide

Subject: Improving the physicochemical stability of N-Stearoyl-L-cysteine in solution. To: Research Scientists, Formulation Engineers, and Drug Development Teams. From: Senior Application Scientist, Technical Support Division.

Executive Summary & Chemical Profile[1]

N-Stearoyl-L-cysteine (NSC) presents a unique "stability paradox" due to its amphiphilic structure. It contains a hydrophobic stearic acid tail (C18) and a hydrophilic, reactive cysteine headgroup.

-

The Chemical Threat: The free thiol (-SH) group is highly susceptible to oxidation, forming disulfide dimers (cystine derivatives). This reaction is accelerated by high pH and trace metals.

-

The Physical Threat: The long hydrophobic tail drives aggregation and precipitation in aqueous environments, necessitating specific solvent strategies that often conflict with chemical stability requirements.

This guide provides self-validating protocols to navigate these conflicting demands.

Critical Analysis: The Mechanisms of Instability

A. Chemical Instability: Thiol Oxidation

The primary degradation pathway is the oxidation of the thiol group to form a disulfide dimer. This is not a random event; it follows specific kinetics driven by the thiolate anion (

-

pH Dependence: Oxidation rates increase drastically as pH rises above the pKa of the thiol group (~8.3). At higher pH, the thiol deprotonates to the thiolate anion, which is the reactive species that attacks other thiols.

-

The DMSO Trap: While DMSO is a common solvent for hydrophobic compounds, it acts as a mild oxidizing agent for thiols, accelerating disulfide formation [1, 2].[1]

B. Physical Instability: Solubility vs. Aggregation

NSC behaves like a lipid. In aqueous buffers, it tends to form micelles or precipitate.

-

The Solubility-Stability Paradox: To dissolve NSC in water, one often raises the pH to ionize the carboxyl group. However, raising the pH activates the thiol for oxidation.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of oxidation and the factors that accelerate it.

Figure 1: The oxidation cascade of NSC. Note that high pH and metal ions are the primary accelerators of the reaction.

Troubleshooting & Protocols

Scenario A: "My solution turns cloudy or precipitates after 24 hours."

Diagnosis: This is likely disulfide dimerization . The dimer (N,N'-distearoyl-L-cystine) is significantly less soluble than the monomer, leading to precipitation.

Protocol 1: The "Oxygen-Free" Preparation Workflow Use this protocol for preparing aqueous stock solutions.

-

Buffer Preparation (The "Zero-O2" Rule):

-

Prepare your buffer (e.g., PBS pH 7.4).

-

Add Chelator: Add 1 mM EDTA (Ethylenediaminetetraacetic acid). Why? EDTA sequesters trace Cu²⁺ and Fe³⁺ ions that catalyze oxidation [3].

-

Degas: Sparge the buffer with Argon or Nitrogen gas for 15 minutes per 100 mL. Why? Removing dissolved oxygen eliminates the primary oxidant.

-

-

Dissolution:

-

Dissolve NSC in a minimal amount of Ethanol (NOT DMSO, if possible).

-

Add dropwise to the degassed buffer while stirring under an inert atmosphere.

-

-

Storage:

-

Store under Nitrogen headspace.

-

Temperature: 4°C or -20°C.

-

Scenario B: "I cannot get the powder to dissolve at neutral pH."

Diagnosis: The hydrophobic stearoyl tail prevents dissolution in water without ionization.

Protocol 2: The "pH-Switch" Method Use this to achieve high concentration stocks without sacrificing long-term stability.

-

Initial Solubilization: Dissolve NSC in water adjusted to pH 9.0–10.0 using NaOH. The carboxyl group ionizes, acting as a surfactant head.

-

Rapid Adjustment: Immediately lower the pH to 7.4 (or lower) using HCl or a strong buffer.

-

Stabilization: If the solution becomes cloudy upon lowering pH, you have exceeded the critical micelle concentration (CMC) or solubility limit.

-

Correction: Add a non-ionic surfactant (e.g., Tween-80 at 0.1%) or Cyclodextrin to shield the hydrophobic tail [4].

-

Scenario C: "Can I use DMSO as a stock solvent?"

Technical Advisory: Avoid DMSO for long-term storage. DMSO (Dimethyl sulfoxide) can act as an oxygen transfer agent, oxidizing thiols to disulfides over time, even in the absence of air [1, 2].

-

Alternative: Use Degassed Ethanol or DMF (Dimethylformamide) for organic stocks. If DMSO must be used, prepare fresh immediately before use.

Formulation Data & Solvent Compatibility[3][4][5]

The following table summarizes solvent compatibility and stability risks.

| Solvent System | Solubility | Stability Risk (Oxidation) | Recommended Use |

| Water (pH < 7) | Poor | Low | Not recommended without surfactant. |

| Water (pH > 8) | Good | High (Rapid Oxidation) | Transient solubilization only. |

| DMSO | Excellent | Moderate/High (Chemical oxidation) | Immediate use only. |

| Ethanol | Good | Low (if degassed) | Preferred organic stock. |

| Liposomes (DSPC) | Excellent | Very Low | Gold Standard for drug delivery [5]. |

Decision Logic for Experimental Design

Figure 2: Decision tree for selecting the correct solvent system based on experimental needs.

Frequently Asked Questions (FAQ)

Q: Why does my NSC stock smell like rotten eggs?

A: This indicates hydrolysis of the thioester or degradation of the thiol releasing hydrogen sulfide (

Q: Can I use DTT or Mercaptoethanol to reverse the precipitation? A: Yes, adding a reducing agent like DTT (Dithiothreitol) will break the disulfide bonds and resolubilize the precipitate.

-

Warning: DTT is toxic and may interfere with downstream biological assays. If your experiment measures redox activity, DTT will act as a confounding variable.

Q: Is N-Stearoyl-L-cysteine more stable than N-Acetylcysteine (NAC)? A: Generally, no . While the stearoyl group adds steric bulk, the fundamental thiol chemistry remains the same. However, NSC's tendency to form micelles can sometimes protect the thiol group in the core of the micelle, offering a slight stability advantage over free NAC in specific formulations [5].

References

-

Fujifilm Corp & Lion Corp Safety Research. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Journal of Applied Toxicology. Link

-

Tamura, T. et al. (2020). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. ResearchGate.[2] Link

-

Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry.[3][4][5][6] (Classic protocol foundation for chelator use).

-

Chakraborty, J. et al. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures. Biophysical Chemistry.[3][7] Link

-

Pires, R. M. et al. (2016).[7] DSPC Liposomes Improve Transport of L-cysteine and Reduce Metabolic Activity. British Biotechnology Journal. Link

Sources

- 1. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. community.sent2promo.com [community.sent2promo.com]

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of L-Cysteine

Welcome to the technical support center for the N-acylation of L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this crucial chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Nuances of L-Cysteine N-Acylation

The N-acylation of L-cysteine is a fundamental reaction in peptide synthesis, drug development, and the production of valuable compounds like N-acetyl-L-cysteine (NAC). While seemingly straightforward, the presence of a nucleophilic thiol group alongside the target amino group introduces a layer of complexity that requires careful control of reaction conditions to ensure high yield and purity of the desired N-acylated product. This guide will delve into the critical parameters of this reaction, providing evidence-based protocols and troubleshooting strategies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-acylation of L-cysteine. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Yield of the Desired N-Acyl L-Cysteine

Potential Causes:

-

Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal pH can lead to the recovery of unreacted L-cysteine.

-

Side Reactions: The formation of byproducts, primarily the S-acylated and N,S-diacylated species, consumes the starting material and acylating agent, thus reducing the yield of the target compound.[1] Oxidation of the thiol group to form cystine (the disulfide dimer) is another common side reaction.

-

Product Loss During Workup and Purification: The solubility of N-acyl L-cysteine derivatives in aqueous media can lead to losses during extraction and crystallization steps.

Solutions:

-

Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. While higher temperatures can increase the reaction rate, they may also promote side reactions. A common temperature range for N-acetylation with acetic anhydride is 50-70°C.[2]

-

Fine-tune the pH: The N-acylation is typically carried out under alkaline conditions (pH 8-11) to deprotonate the amino group, enhancing its nucleophilicity.[2] However, excessively high pH can also increase the concentration of the thiolate anion, promoting S-acylation. Careful control of the pH is therefore critical.

-

Control the Stoichiometry of Reagents: While a slight excess of the acylating agent is often used to drive the reaction to completion, a large excess can increase the likelihood of diacylation.

-

Minimize Oxidation: To prevent the formation of cystine, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents prior to use can also be beneficial.

-

Optimize Product Isolation: After the reaction is complete, carefully adjust the pH to the isoelectric point of the N-acyl L-cysteine derivative to minimize its solubility in the aqueous phase and promote crystallization. For N-acetyl-L-cysteine, this is typically around pH 2-2.5.[2] Washing the crystalline product with cold water can help remove water-soluble impurities without significant product loss.

Problem 2: Formation of N,S-Diacyl L-Cysteine Impurity

Potential Cause:

The thiol group of L-cysteine is also nucleophilic and can react with the acylating agent, leading to the formation of the N,S-diacylated byproduct. The relative rates of N- vs. S-acylation are influenced by the pH of the reaction medium.

Solutions:

-

pH Control: As mentioned, precise pH control is crucial. Maintaining the pH in the lower end of the alkaline range (e.g., pH 8-9) can favor N-acylation over S-acylation.

-

Post-Reaction Treatment to Convert the Diacetylated Impurity: Some protocols suggest a post-acetylation step where the pH is raised with an alkaline solution to hydrolyze the more labile S-acetyl group of the N,S-diacetylcysteine, converting it to the desired N-acetyl-L-cysteine.[3]

-

Alternative Strategy: Acylation of L-Cystine: An effective method to circumvent S-acylation is to start with L-cystine, the disulfide-linked dimer of L-cysteine. In this case, the thiol groups are protected as a disulfide bond. After N-acylation of both amino groups, the disulfide bond can be reduced to yield two molecules of the desired N-acyl L-cysteine.[1]

Problem 3: Presence of Unreacted L-Cysteine in the Final Product

Potential Causes:

-

Insufficient Acylating Agent: The stoichiometry of the acylating agent was too low.

-

Suboptimal Reaction Conditions: The reaction did not go to completion due to factors like low temperature, short reaction time, or incorrect pH.

Solutions:

-

Verify Reagent Stoichiometry: Ensure that at least a stoichiometric amount, and often a slight excess, of the acylating agent is used relative to L-cysteine.

-

Re-optimize Reaction Conditions: Refer to the solutions for "Low Yield" to ensure the reaction conditions are optimized for complete conversion.

-

Purification: Unreacted L-cysteine can often be removed during the purification step. For instance, L-cysteine has different solubility properties than its N-acylated derivative. Purification methods like recrystallization or chromatography can be employed to separate the product from the starting material.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of L-cysteine?

A1: The most commonly used acylating agents are acetic anhydride and acetyl chloride.[4][6] Acetic anhydride is often preferred in aqueous alkaline conditions as it reacts readily and the acetic acid byproduct can be easily managed. Acetyl chloride is more reactive and is typically used in organic solvents in the presence of a non-nucleophilic base.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent depends on the specific acylating agent and the starting material (L-cysteine or its hydrochloride salt). Aqueous solutions are commonly employed, especially when using L-cysteine hydrochloride monohydrate and a base like sodium hydroxide.[2] Organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or chloroform can also be used, often in the presence of an organic base like pyridine or triethylamine.[5][6]

Q3: Why is a base necessary for the reaction?

A3: A base is required to deprotonate the amino group of L-cysteine, converting it from the ammonium salt (in acidic or neutral conditions) to the more nucleophilic free amine. This significantly increases the rate of the N-acylation reaction. Common bases include sodium hydroxide, potassium hydroxide, pyridine, and triethylamine.[3][6]

Q4: What is the role of temperature in optimizing the reaction?

A4: Temperature plays a critical role in balancing the reaction rate and the formation of side products. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to increased rates of side reactions, such as S-acylation and decomposition of the product or reactants. A controlled temperature range, for example, 50-70°C for acetylation with acetic anhydride, is often optimal.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence after derivatization) is a highly effective method for quantifying the consumption of L-cysteine and the formation of the N-acylated product and any byproducts.[7] Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[5]

Experimental Protocols

Standard Protocol for N-Acetylation of L-Cysteine Hydrochloride Monohydrate

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Sodium hydroxide (e.g., 15-30% aqueous solution)

-

Acetic anhydride

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

-

pH meter

Procedure:

-

Dissolution and pH Adjustment: In the reaction vessel, dissolve L-cysteine hydrochloride monohydrate in deionized water. Cool the solution in an ice bath.

-

Basification: Slowly add the sodium hydroxide solution while monitoring the pH. Adjust the pH to the desired range, typically between 8 and 11.[2] Maintain the temperature during this exothermic process.

-

Acetylation: Once the pH is stable, begin the slow, dropwise addition of acetic anhydride. The reaction is exothermic, so control the addition rate to maintain the desired temperature, for instance, between 50-70°C.[2]

-

Reaction Monitoring and Completion: After the addition of acetic anhydride is complete, allow the reaction to stir at the set temperature for a specified period (e.g., 0.5-2 hours).[2] Monitor the reaction's completion by HPLC or TLC.

-

Product Precipitation: Once the reaction is complete, cool the mixture and slowly add hydrochloric acid to adjust the pH to approximately 2-2.5 to precipitate the N-acetyl-L-cysteine.[2]

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold deionized water to remove inorganic salts and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of rectified spirit and water).[4][8]

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

| Parameter | Recommended Range/Value | Rationale |

| pH for Acylation | 8 - 11 | To deprotonate the amino group for enhanced nucleophilicity.[2] |

| Reaction Temperature | 50 - 70 °C | Balances reaction rate and minimization of side products.[2] |

| pH for Precipitation | 2 - 2.5 | To minimize the solubility of N-acetyl-L-cysteine for efficient isolation.[2] |

| Acylating Agent | Acetic Anhydride / Acetyl Chloride | Effective acyl donors for this transformation.[4][6] |

| Base | NaOH, KOH, Pyridine, Et3N | To activate the amino group for acylation.[3][6] |

Visualizations

Reaction Mechanism: N-Acylation of L-Cysteine

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the N-acylation of L-cysteine.

Experimental Workflow

Sources

- 1. quora.com [quora.com]

- 2. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

- 3. CN114989055B - Preparation method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

- 4. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 5. mdpi.com [mdpi.com]

- 6. HU207038B - New process for producing n-acetyl-1-cysteine - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

"analytical challenges in the characterization of N-Stearoyl-L-cysteine"

Welcome to the dedicated support center for navigating the analytical complexities of N-Stearoyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate and reproducible characterization of this unique lipoamino acid.

Introduction to the Challenges

N-Stearoyl-L-cysteine (NSC) presents a unique set of analytical challenges due to its amphiphilic nature, possessing a long, nonpolar stearoyl chain and a polar L-cysteine head group. This structure can lead to issues with solubility, aggregation, and inconsistent ionization, complicating its characterization by common analytical techniques. This guide will provide practical, field-tested solutions to these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered during the analysis of N-Stearoyl-L-cysteine.

Q1: My N-Stearoyl-L-cysteine sample shows poor solubility in common HPLC mobile phases. What can I do?

A1: This is a frequent issue. The long alkyl chain of the stearoyl group makes NSC poorly soluble in highly aqueous mobile phases.

-

Expert Recommendation: Start with a solvent system that has a higher organic content. A gradient elution starting with a higher percentage of an organic solvent like acetonitrile (ACN) or methanol (MeOH) and gradually decreasing the organic phase concentration can be effective. For isocratic methods, a mobile phase with a higher proportion of organic solvent is recommended. Consider the use of additives like 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases to improve peak shape and solubility by keeping the cysteine's carboxyl group protonated.

Q2: I am observing significant peak tailing in my HPLC chromatogram for N-Stearoyl-L-cysteine. What is the likely cause and solution?

A2: Peak tailing for NSC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

-

Causality and Solution: The free thiol group in the cysteine moiety can interact with active sites on the silica-based stationary phase. To mitigate this, consider using a column with end-capping to block these active sites. Alternatively, adding a small amount of a competing agent, like TFA, to the mobile phase can help. Also, ensure your sample is fully dissolved in the initial mobile phase or a solvent with a similar or weaker elution strength to prevent poor peak shape.

Q3: My mass spectrometry signal for N-Stearoyl-L-cysteine is weak and inconsistent. How can I improve ionization?

A3: The amphiphilic nature of NSC can lead to suppression of ionization in electrospray ionization (ESI) mass spectrometry.

-

Expert Insight: The choice of ionization mode and solvent additives is critical.

-

Negative Ion Mode: ESI in negative ion mode is often more sensitive for NSC as the carboxylic acid group on the cysteine is readily deprotonated.

-

Solvent Additives: The addition of a small amount of a volatile base, such as ammonium hydroxide, to the mobile phase can enhance deprotonation and improve signal intensity in negative ion mode. Conversely, for positive ion mode, a volatile acid like formic acid is beneficial.

-

Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to find the sweet spot for NSC ionization.

-

Q4: I suspect my N-Stearoyl-L-cysteine is forming aggregates in solution. How can I confirm this and prevent it?

A4: Aggregate formation is a known issue for amphiphilic molecules like NSC and can lead to non-reproducible results.

-

Confirmation and Prevention:

-

Dynamic Light Scattering (DLS): DLS is an excellent technique to confirm the presence of aggregates and determine their size distribution in solution.

-

Prevention: To minimize aggregation, consider working with dilute solutions. The use of organic co-solvents or surfactants (at concentrations below their critical micelle concentration if they interfere with your analysis) can also help to disrupt aggregate formation. Sonication of the sample solution prior to analysis can also be beneficial.

-

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step troubleshooting for specific experimental issues.

Troubleshooting Poor Chromatographic Resolution

Issue: Co-elution of N-Stearoyl-L-cysteine with impurities or formulation excipients.

Step-by-Step Troubleshooting Protocol:

-

Assess Peak Purity: Utilize a photodiode array (PDA) detector to check the peak purity of your NSC peak. A non-homogenous peak indicates co-elution.

-

Modify the Mobile Phase Gradient:

-

Initial Step: If co-eluting peaks appear at the beginning of the chromatogram, increase the initial aqueous content of your mobile phase to better retain and separate early-eluting compounds.

-

Gradient Slope: If peaks are co-eluting with NSC, flatten the gradient around the elution time of your target analyte. This will increase the separation time between closely eluting compounds.

-

-

Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.

-

Evaluate Different Stationary Phases:

-

C18 vs. Phenyl-Hexyl: If you are using a standard C18 column, consider a phenyl-hexyl column. The different retention mechanism of the phenyl-hexyl phase can provide alternative selectivity for aromatic impurities.

-

Particle Size: For challenging separations, moving to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm) will increase efficiency and resolution, though it will also increase backpressure.

-

Workflow for Troubleshooting Poor Chromatographic Resolution

Caption: Troubleshooting workflow for poor chromatographic resolution.

Part 3: Experimental Protocols

Here are detailed protocols for the characterization of N-Stearoyl-L-cysteine.

Protocol 1: HPLC-UV Method for Quantification of N-Stearoyl-L-cysteine

Objective: To develop a robust HPLC-UV method for the quantification of N-Stearoyl-L-cysteine in a drug product intermediate.

Materials:

-

N-Stearoyl-L-cysteine reference standard

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Formic acid (FA), analytical grade

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of N-Stearoyl-L-cysteine in a 50:50 (v/v) mixture of ACN and water.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing N-Stearoyl-L-cysteine in the 50:50 ACN/water mixture to achieve a theoretical concentration within the calibration range.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 210 nm

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 10.0 | 0 | 100 |

| 15.0 | 0 | 100 |

| 15.1 | 30 | 70 |

| 20.0 | 30 | 70 |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the NSC standard against its concentration.

-

Determine the concentration of NSC in the sample by interpolating its peak area from the calibration curve.

-

Protocol 2: LC-MS/MS Method for Identification and Confirmation

Objective: To confirm the identity of N-Stearoyl-L-cysteine using tandem mass spectrometry.

Materials:

-

Same as Protocol 1, with the addition of LC-MS grade solvents.

Procedure:

-

LC Conditions: Use the same HPLC conditions as described in Protocol 1 to achieve chromatographic separation.

-

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: -3.5 kV

-

Nebulizer Gas (N2): 35 psi

-

Drying Gas (N2) Flow: 10 L/min

-

Drying Gas Temperature: 325 °C

-

MS1 Scan Range: m/z 100-500

-

MS/MS Fragmentation: Target the deprotonated molecular ion [M-H]⁻ of NSC (expected m/z ~414.3) for collision-induced dissociation (CID). Optimize collision energy to obtain characteristic fragment ions.

-

Expected Fragmentation Pattern:

Caption: Expected fragmentation of N-Stearoyl-L-cysteine in MS/MS.

References

Validation & Comparative

A Comparative Guide to N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine as Bio-based Surfactants

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the demand for high-performance, biocompatible, and sustainable surfactants is a significant driver of innovation. Among the most promising candidates are N-acyl amino acid surfactants, which offer a unique combination of efficacy and environmental compatibility. This guide provides an in-depth technical comparison of two such surfactants: N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine. By examining their structural differences, physicochemical properties, and performance characteristics, we aim to equip researchers and formulation scientists with the knowledge to select the optimal surfactant for their specific application, be it in drug delivery, personal care, or advanced materials.

Introduction: The Rise of Amino Acid-Based Surfactants

Amino acid-based surfactants are a class of amphiphilic molecules synthesized from renewable resources—typically fatty acids and amino acids. Their inherent biocompatibility and biodegradability make them attractive alternatives to traditional petroleum-based surfactants. The presence of the amino acid headgroup, in this case, L-cysteine, imparts unique properties such as mildness to the skin and eyes, and the potential for functionalization. The variation in the fatty acyl chain length, from the 18-carbon stearoyl group to the 12-carbon lauroyl group, significantly influences the surfactant's performance, creating a spectrum of properties that can be tailored to specific needs.

Molecular Structure and Physicochemical Properties

The fundamental difference between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine lies in the length of their hydrophobic acyl chains. N-Stearoyl-L-cysteine possesses an 18-carbon chain, while N-Lauroyl-L-cysteine has a 12-carbon chain. This seemingly small variation has a profound impact on their physicochemical properties, as outlined in the table below.

| Property | N-Stearoyl-L-cysteine (C18) | N-Lauroyl-L-cysteine (C12) | Causality of Difference |

| Molecular Formula | C₂₁H₄₁NO₃S | C₁₅H₂₉NO₃S | Different number of methylene units in the acyl chain. |

| Molecular Weight | 387.62 g/mol | 303.48 g/mol | The longer stearoyl chain contributes more to the overall mass. |

| Hydrophobicity (LogP) | Higher | Lower | The longer alkyl chain increases the nonpolar character of the molecule. |

| Critical Micelle Conc. (CMC) | Expected to be lower | Expected to be higher | Increased hydrophobicity of the C18 chain drives micellization at lower concentrations to minimize contact with water.[1][2][3] |

| Surface Tension Reduction | Expected to be greater | Expected to be lower | The more hydrophobic C18 tail packs more efficiently at the air-water interface, leading to a greater reduction in surface tension.[4] |

Performance Comparison as Surfactants

Surface Activity and Efficiency

The primary function of a surfactant is to reduce surface and interfacial tension. The longer, more hydrophobic stearoyl chain of N-Stearoyl-L-cysteine is expected to provide greater surface activity. This means it can achieve a lower surface tension at a lower concentration compared to its lauroyl counterpart. The lower Critical Micelle Concentration (CMC) of the stearoyl derivative is a direct consequence of its stronger drive to self-assemble and remove its hydrophobic tail from the aqueous environment.[1][2][3]

Foaming Properties

The foaming capabilities of a surfactant are crucial in many applications, particularly in personal care products. The foaming process involves a balance between foam generation (foamability) and foam longevity (foam stability).

-

Foamability: N-Lauroyl-L-cysteine, with its shorter and more mobile acyl chain, is expected to exhibit better foamability. It can diffuse more rapidly to the air-water interface to create new foam lamellae.

-

Foam Stability: Conversely, N-Stearoyl-L-cysteine is predicted to produce more stable and persistent foam. The longer C18 chains will have stronger van der Waals interactions within the foam film, leading to a more robust and less prone to drainage and collapse.[1]

Emulsification Performance

The ability to form and stabilize emulsions is another critical performance metric. The choice between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine will depend on the nature of the oil phase and the desired emulsion characteristics.

-

N-Lauroyl-L-cysteine (C12): Generally more effective at emulsifying less viscous, shorter-chain oils due to its higher mobility and curvature at the oil-water interface.

-

N-Stearoyl-L-cysteine (C18): Better suited for stabilizing emulsions with more viscous, long-chain oils and waxes. The longer acyl chains can provide a more substantial steric barrier against droplet coalescence.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison and aid in the selection process, the following experimental protocols are provided. These methods are designed to be self-validating by including control measures and clear endpoints.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

Method: Surface Tensiometry (Du Noüy Ring Method)

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine at various concentrations, typically ranging from 10⁻⁶ M to 10⁻² M. Use deionized water and ensure the pH is controlled, as the charge of the cysteine headgroup is pH-dependent.[1]

-

Surface Tension Measurement: For each concentration, measure the surface tension using a tensiometer equipped with a platinum-iridium ring. Ensure the ring is thoroughly cleaned and flamed before each measurement to remove any contaminants.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.

Figure 1: Workflow for CMC determination using surface tensiometry.

Evaluation of Foaming Properties

Method: Ross-Miles Foam Test

-

Solution Preparation: Prepare 200 mL of a 0.5% (w/v) solution of each surfactant in a standardized water hardness.

-

Foam Generation: Pour the solution into the jacketed column of the Ross-Miles foam tester, maintained at a constant temperature (e.g., 25°C). A 200 mL portion of the same solution is then dropped from a specified height through a standardized orifice, creating foam.

-

Measurement: Record the initial foam height immediately after the addition of the solution is complete.

-

Foam Stability: Measure the foam height again after a set period, typically 5 minutes, to assess foam stability.

Figure 2: Ross-Miles foam test workflow.

Assessment of Emulsification Performance

Method: Emulsification Index (E24)

-

Preparation: In a graduated test tube, mix equal volumes (e.g., 5 mL) of the surfactant solution (at a concentration above its CMC) and an oil phase (e.g., mineral oil or a relevant cosmetic ester).

-

Emulsification: Vortex the mixture at high speed for a defined period (e.g., 1 minute) to form an emulsion.

-

Measurement: Allow the emulsion to stand for 24 hours. Measure the height of the emulsified layer and the total height of the liquid column.

-

Calculation: The Emulsification Index (E24) is calculated as: E24 = (Height of emulsion layer / Total height of liquid) x 100%

Applications and Selection Rationale

The choice between N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine is dictated by the specific requirements of the application.

-

N-Lauroyl-L-cysteine (C12): Its excellent foaming and cleansing properties make it a prime candidate for use in personal care products such as facial cleansers, shampoos, and body washes, where a rich lather and effective removal of oils are desired. Its lower hydrophobicity may also be advantageous in aqueous-based drug formulations.

-

N-Stearoyl-L-cysteine (C18): The superior emulsifying and stabilizing properties of the stearoyl derivative make it well-suited for creams, lotions, and other oil-in-water emulsions where long-term stability is crucial. In drug delivery, its lower CMC could be beneficial for the formation of stable micelles for encapsulating hydrophobic drugs.

Conclusion

N-Stearoyl-L-cysteine and N-Lauroyl-L-cysteine are versatile, bio-based surfactants with distinct performance profiles governed by their acyl chain length. N-Lauroyl-L-cysteine excels in applications requiring high foamability and cleansing, while N-Stearoyl-L-cysteine is the preferred choice for creating stable emulsions and systems where high surface activity at low concentrations is paramount. By understanding the structure-property relationships and employing standardized comparative testing, researchers and formulators can harness the unique attributes of these sustainable surfactants to develop innovative and effective products.

References

-

Amino acid surfactants: Chemistry, synthesis, and properties. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. (2001). JAOCS, Journal of the American Oil Chemists' Society. Retrieved January 26, 2024, from [Link]

-

Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). Polymers. Retrieved January 26, 2024, from [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). Analytica. Retrieved January 26, 2024, from [Link]

-

Development of amino acid-based surfactants: from synthesis to applications. (2024). Current Opinion in Colloid & Interface Science. Retrieved January 26, 2024, from [Link]

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018). Comptes Rendus Chimie. Retrieved January 26, 2024, from [Link]

-

Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. (2018). Colloids and Surfaces B: Biointerfaces. Retrieved January 26, 2024, from [Link]

-

N-acetyl-L-Cysteine and its derivatives activate a Cl- conductance in epithelial cells. (1996). Pflügers Archiv European Journal of Physiology. Retrieved January 26, 2024, from [Link]

-

N-lauroyl cysteine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

A Comparative Analysis of N-Stearoyl-L-cysteine's Efficacy Against Other Antioxidants: A Guide for Researchers

Introduction: The Imperative for Advanced Antioxidant Therapies

Oxidative stress, a deleterious imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a well-established contributor to the pathophysiology of a wide array of diseases. Consequently, the exploration and development of potent antioxidant compounds remain a cornerstone of therapeutic research. Within the diverse landscape of antioxidants, cysteine derivatives have garnered significant attention for their role as precursors to glutathione (GSH), a pivotal endogenous antioxidant.[1][2] This guide provides an in-depth, objective comparison of N-Stearoyl-L-cysteine, a lipophilic cysteine derivative, against other prominent antioxidants. By synthesizing available experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate antioxidant agent for their specific research applications.

N-Stearoyl-L-cysteine distinguishes itself through the addition of a stearoyl fatty acid chain to the L-cysteine backbone. This structural modification significantly enhances its lipophilicity, a key determinant of cellular uptake and, consequently, bioavailability. While its direct experimental comparisons are emerging, its efficacy can be inferred from the extensive research on its close analogue, N-acetylcysteine (NAC), and the established principles of lipophilic antioxidant action. A noteworthy patent highlights that stearoyl amino acid compounds, including N-Stearoyl-L-cysteine, exhibit remarkable antioxidant activity and can effectively resist oxidative damage in cells.[3]

Mechanistic Underpinnings of Cysteine-Based Antioxidants

The primary antioxidant mechanism of N-Stearoyl-L-cysteine and its analogues, such as N-acetylcysteine (NAC), revolves around their ability to augment intracellular levels of L-cysteine.[1][2] L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that directly neutralizes ROS and serves as a crucial cofactor for antioxidant enzymes.[1][2]

The antioxidant action of NAC, and by extension N-Stearoyl-L-cysteine, is multifaceted:

-

Glutathione Precursor: By providing a stable source of cysteine, these compounds bolster the intracellular GSH pool, enhancing the cell's intrinsic antioxidant defense system.[4][5]

-

Direct Radical Scavenging: The sulfhydryl (-SH) group within the cysteine molecule can directly scavenge certain reactive oxygen species.[6]

-

Disulfide Bond Reduction: NAC has been shown to break disulfide bonds in proteins, which can have various downstream effects, including influencing protein function and releasing protein-bound thiols.[5]

-

Modulation of Inflammatory Pathways: As an anti-inflammatory compound, NAC can reduce levels of pro-inflammatory cytokines like TNF-α and certain interleukins by suppressing NF-κB activity.[4]

The key innovation of N-Stearoyl-L-cysteine lies in its enhanced lipophilicity. This property is anticipated to facilitate its passage across cellular membranes, leading to higher intracellular concentrations of the active cysteine moiety compared to its more hydrophilic counterparts like NAC. This enhanced bioavailability is a critical factor in its potential for superior antioxidant efficacy in biological systems.

Comparative Efficacy: N-Stearoyl-L-cysteine vs. Key Antioxidants

While direct, peer-reviewed comparative studies on N-Stearoyl-L-cysteine are limited, we can construct a robust comparison based on the extensive data available for NAC and the known properties of other major antioxidants.

| Antioxidant Class | Compound(s) | Primary Mechanism of Action | Key Advantages | Key Limitations |

| Lipophilic Cysteine Derivative | N-Stearoyl-L-cysteine | Glutathione precursor, direct radical scavenging. | Enhanced lipophilicity for potentially superior cellular uptake and bioavailability. | Limited direct comparative experimental data currently available. |

| Cysteine Derivative | N-Acetylcysteine (NAC) | Glutathione precursor, direct radical scavenging, disulfide bond reduction.[4][5][6] | Well-established safety profile and extensive research history. | Lower lipophilicity may limit cellular uptake compared to acylated derivatives. |

| Vitamins | Vitamin C (Ascorbic Acid) | Direct scavenging of aqueous-phase radicals, regenerates Vitamin E. | Potent water-soluble antioxidant, essential nutrient. | Rapidly depleted, may exhibit pro-oxidant activity in the presence of transition metals. |

| Vitamin E (α-Tocopherol) | Chain-breaking antioxidant in lipid membranes. | Primary lipid-soluble antioxidant, protects cell membranes from peroxidation. | Can become a pro-oxidant radical itself if not regenerated by other antioxidants like Vitamin C. | |

| Thiol Antioxidant | Alpha-Lipoic Acid (ALA) | Direct radical scavenging, regeneration of other antioxidants (Vitamins C & E, Glutathione). | Both water- and fat-soluble, broad-spectrum antioxidant activity. | Can have a short half-life in the body. |

| Endogenous Antioxidant | Coenzyme Q10 (CoQ10) | Component of the mitochondrial electron transport chain, direct radical scavenger. | Essential for cellular energy production, potent lipid-soluble antioxidant. | Bioavailability of supplemental forms can be low. |

Experimental Data Insights

While awaiting direct comparative data for N-Stearoyl-L-cysteine, insights from studies on its parent compound and analogues provide a valuable framework.

In Vitro Antioxidant Capacity

Standard in vitro assays are crucial for determining the direct radical-scavenging capabilities of antioxidant compounds.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A study on S-allyl-L-cysteine (SAC), another cysteine derivative, found its antioxidant activity to be 30 to 66 times weaker than ascorbic acid in this assay, highlighting the importance of the molecular structure in direct radical scavenging.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. Similar to the DPPH assay, the antioxidant capacity is determined by the compound's ability to scavenge the pre-formed ABTS radical cation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be more biologically relevant than DPPH and ABTS assays.

Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant measure of antioxidant efficacy by considering cellular uptake, metabolism, and localization.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of antioxidants to prevent the formation of a fluorescent compound within cells in the presence of a peroxyl radical generator.[2] The enhanced lipophilicity of N-Stearoyl-L-cysteine is expected to translate to higher CAA values compared to less lipophilic cysteine derivatives.

Inhibition of Lipid Peroxidation

Protecting cell membranes from lipid peroxidation is a critical function of antioxidants.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. Studies have shown that both NAC and alpha-lipoic acid can significantly reduce lipid peroxidation.[8] N-Stearoyl-L-cysteine, with its lipophilic nature, is poised to be particularly effective in protecting lipid membranes.

Neuroprotective Effects

Oxidative stress is a key player in neurodegenerative diseases.

-

Animal models have demonstrated the neuroprotective effects of N-Stearoyl-L-cysteine by reducing oxidative stress and inhibiting lipid peroxidation in brain injury.[1] NAC has also been shown to have neuroprotective roles in various experimental models.[9]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are standardized protocols for key antioxidant assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the scavenging of the DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol.

-

Prepare various concentrations of the test compounds (N-Stearoyl-L-cysteine and other antioxidants).

-

Add a specific volume of the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the intracellular antioxidant activity.

Protocol:

-

Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to reach confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with the test compounds and a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After the incubation period, wash the cells to remove any excess probe and compound.

-

Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant.[2]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA).

Protocol:

-

Induce lipid peroxidation in a lipid-rich sample (e.g., brain homogenate or liposomes) using an oxidizing agent (e.g., FeSO₄).

-

Add the test antioxidant compound to the reaction mixture.

-

Incubate the mixture under controlled conditions (e.g., 37°C for 30 minutes).

-

Stop the reaction and add thiobarbituric acid (TBA) reagent.

-

Heat the mixture (e.g., 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

Conclusion and Future Directions

N-Stearoyl-L-cysteine represents a promising advancement in antioxidant therapy, primarily due to its enhanced lipophilicity which is expected to translate into superior cellular bioavailability and efficacy. While direct comparative experimental data is still emerging, the extensive body of research on its analogue, N-acetylcysteine, provides a strong foundation for its anticipated mechanisms of action, including robust glutathione replenishment and direct radical scavenging.

For researchers and drug development professionals, the choice of an antioxidant will depend on the specific application. For applications requiring efficient delivery to and protection of lipid-rich environments such as cellular membranes and the central nervous system, N-Stearoyl-L-cysteine presents a compelling theoretical advantage over more hydrophilic compounds.

Future research should focus on conducting head-to-head comparative studies of N-Stearoyl-L-cysteine against a panel of established antioxidants using the standardized in vitro and cell-based assays outlined in this guide. Such studies will be invaluable in quantifying its relative efficacy and solidifying its position in the arsenal of therapeutic antioxidant agents.

References

-

Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - MDPI. (URL: [Link])

-

Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method - MDPI. (URL: [Link])

-

The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI. (URL: [Link])

-

Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PubMed Central. (URL: [Link])

-

N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC. (URL: [Link])

- CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google P

-

The antioxidant, N-acetyl-L-cysteine, affects beta cell oxidative stress, insulin secretion, and intracellular signaling pathways in MIN6 cells - PubMed. (URL: [Link])

-

Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation - ResearchGate. (URL: [Link])

-

Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum. (URL: [Link])

-

N-Acetylcysteine (NAC): Impacts on Human Health - PMC - NIH. (URL: [Link])

-

N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC. (URL: [Link])

-

Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed. (URL: [Link])

-

Lipophilic analogues of D-cysteine prevent and reverse physical dependence to fentanyl in male rats - PubMed Central. (URL: [Link])

-

Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC. (URL: [Link])

-

N-acetyl-l-cysteine averts ferroptosis by fostering glutathione peroxidase 4 - PubMed. (URL: [Link])

-

(a) DPPH radical scavenging activity of NAC 10 mM compared with the... - ResearchGate. (URL: [Link])

-

N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. (URL: [Link])

-

A Comparison of the Electronic Properties of Selected Antioxidants Vitamin C, Uric Acid, NAC and Melatonin with Guanosine Derivatives: A Theoretical Study - MDPI. (URL: [Link])

-

Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed. (URL: [Link])

-

N-Stearoyl-L-cysteine | C21H41NO3S | CID 46782939 - PubChem. (URL: [Link])

-

Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. (URL: [Link])

-

Lipid Peroxidation and Antioxidant Protection - MDPI. (URL: [Link])

-

N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - ACS Publications. (URL: [Link])

-

Nat Chem Biol.: Hydropersulfides inhibit lipid peroxidation and ferroptosis by scavenging radicals. (URL: [Link])

-

N-acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of water-soluble N-Acetyl-L-cysteine conjugates of naphtazarin (5,8-Dihydroxy-1,4-naphthoquinone) derivatives - ResearchGate. (URL: [Link])

-

Antioxidant and pro-oxidant effect of the thiolic compounds N-acetyl-L-cysteine and glutathione against free radical-induced lipid peroxidation - PubMed. (URL: [Link])

-

The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed. (URL: [Link])

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]

- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis | MDPI [mdpi.com]

- 8. Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antimicrobial Efficacy of N-Stearoyl-L-cysteine

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration and validation of new therapeutic and preservative agents. Among the promising candidates are N-acyl amino acids, a class of molecules that combine the features of fatty acids and amino acids. This guide provides an in-depth technical comparison of the antimicrobial activity of a specific N-acyl amino acid, N-Stearoyl-L-cysteine, against established antibiotics and preservatives. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to objectively evaluate its potential.

N-Stearoyl-L-cysteine is a lipoamino acid, a hybrid molecule comprising stearic acid, a saturated fatty acid, and L-cysteine, a sulfur-containing amino acid. This unique structure imparts amphiphilic properties, which are believed to be central to its antimicrobial action. While specific data on N-Stearoyl-L-cysteine is emerging, the broader class of N-acyl amino acids has demonstrated significant antimicrobial potential, suggesting its utility as a biostatic additive in various commercial products.[1] This guide will therefore extrapolate from closely related compounds and provide a robust framework for its validation.

Putative Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism proposed for N-acyl amino acids is the disruption of microbial cell membranes. The lipophilic acyl chain facilitates intercalation into the lipid bilayer of the cell membrane, while the hydrophilic amino acid headgroup interacts with the aqueous environment and polar components of the membrane. This molecular arrangement is thought to perturb the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

The length of the acyl chain is a critical determinant of this activity. An increase in chain length generally correlates with enhanced membrane-lytic power.[2] However, there is an optimal range for antimicrobial efficacy, as excessively long chains can lead to self-assembly and reduced interaction with the microbial membrane.[3] For many lipopeptides, an optimal antimicrobial activity is observed with acyl chains of 8-12 carbons.[3][4] The C18 stearoyl chain of N-Stearoyl-L-cysteine suggests a strong hydrophobic interaction with the cell membrane.

Caption: Proposed mechanism of N-Stearoyl-L-cysteine antimicrobial action.

Comparative Performance Analysis: A Data-Driven Approach

To contextualize the potential of N-Stearoyl-L-cysteine, its antimicrobial activity should be benchmarked against commonly used antibiotics and preservatives. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for N-Stearoyl-L-cysteine alongside established agents against a panel of representative microorganisms. These values are illustrative and serve as a template for experimental validation.

| Microorganism | Test Agent | MIC (µg/mL) | MBC (µg/mL) | Class |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus (ATCC 25923) | N-Stearoyl-L-cysteine | 16 - 64 | 64 - 256 | Lipoamino Acid |

| Vancomycin | 0.5 - 2 | 1 - 4 | Glycopeptide Antibiotic | |

| Methylparaben | 1000 - 4000 | >4000 | Preservative | |

| Gram-Negative Bacteria | ||||

| Escherichia coli (ATCC 25922) | N-Stearoyl-L-cysteine | 32 - 128 | 128 - 512 | Lipoamino Acid |

| Ciprofloxacin | 0.004 - 0.015 | 0.008 - 0.03 | Fluoroquinolone Antibiotic | |

| Phenoxyethanol | 3200 - 3600 | >8500 | Preservative | |

| Yeast | ||||

| Candida albicans (ATCC 10231) | N-Stearoyl-L-cysteine | 8 - 32 | 32 - 128 | Lipoamino Acid |

| Fluconazole | 0.25 - 2 | 4 - 16 | Antifungal | |

| Methylparaben | 2000 - 8000 | >8000 | Preservative |

Note: The MIC and MBC values for N-Stearoyl-L-cysteine are hypothetical and require experimental determination. Values for comparator agents are based on published literature.

Experimental Protocols for Antimicrobial Susceptibility Testing